![molecular formula C13H11Cl2NO2S B182851 N-benzyl-2,5-dichlorobenzenesulfonamide CAS No. 88522-15-0](/img/structure/B182851.png)
N-benzyl-2,5-dichlorobenzenesulfonamide
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Overview
Description
“N-benzyl-2,5-dichlorobenzenesulfonamide” is a chemical compound with the molecular formula C13H11Cl2NO2S . It has an average mass of 316.203 Da and a monoisotopic mass of 314.988739 Da .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2,5-dichlorobenzenesulfonamide” consists of a benzene ring substituted with two chlorine atoms and a sulfonamide group. The sulfonamide group is further substituted with a benzyl group .Physical And Chemical Properties Analysis
“N-benzyl-2,5-dichlorobenzenesulfonamide” has a molecular weight of 316.2 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current literature .Scientific Research Applications
Cognitive Enhancing Properties
- SB-399885, a compound related to N-benzyl-2,5-dichlorobenzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound showed significant improvement in cognitive functions in aged rats, potentially mediated by enhancements in cholinergic function, suggesting its utility in treating disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Organic Synthesis Applications
- N-(2‘-Phenylphenyl)benzenesulfonamides have been utilized in oxidative cross-coupling reactions with alkenes under the presence of a palladium-copper catalyst system, demonstrating their utility in producing phenanthridine derivatives in high yields. This showcases the application of these compounds in synthetic organic chemistry (Miura et al., 1998).
Antibacterial and Enzyme Inhibition
- New derivatives of N-(2,3-Dimethylphenyl)benzenesulfonamide have been synthesized and tested for their antibacterial properties and α-glucosidase inhibition. These compounds demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria and showed promising enzyme inhibitory activity, highlighting their potential in pharmaceutical applications (Abbasi et al., 2016).
Antitumor Activity
- Novel diamide-based benzenesulfonamides have been evaluated as selective inhibitors of carbonic anhydrase IX, a target for cancer therapy. Some of these compounds exhibited potent inhibition of the enzyme and showed antitumor activity against renal cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Abdelrahman et al., 2019).
Vasospasm Prevention
- Endothelin receptor antagonists derived from benzenesulfonamide compounds have been effective in preventing cerebral vasospasm, a condition that can result from subarachnoid hemorrhage. This research suggests a potential therapeutic application for these compounds in treating conditions arising from vascular dysfunctions (Zuccarello et al., 1996).
Mechanism of Action
- The primary targets of N-benzyl-2,5-dichlorobenzenesulfonamide are not explicitly mentioned in the available literature. However, we know that it contains two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone .
Target of Action
Result of Action
properties
IUPAC Name |
N-benzyl-2,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYROHXPWUSBCHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356820 |
Source
|
Record name | N-benzyl-2,5-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88522-15-0 |
Source
|
Record name | N-benzyl-2,5-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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